4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine
Description
4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine is a heterocyclic compound featuring a pyridine-linked 1,2,4-oxadiazole core fused to a 1,2,3-triazole-5-amine scaffold. This structure integrates electron-deficient aromatic systems (pyridine, trifluoromethylphenyl) and hydrogen-bonding motifs (amine, triazole), making it a candidate for targeting enzymes or receptors requiring π-π stacking and polar interactions. Its molecular formula is C₁₈H₁₂F₃N₇O, with an average mass of 415.34 g/mol. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyridin-4-yl moiety may contribute to basicity and solubility.
Properties
IUPAC Name |
5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-3-[3-(trifluoromethyl)phenyl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N7O/c17-16(18,19)10-2-1-3-11(8-10)26-13(20)12(23-25-26)15-22-14(24-27-15)9-4-6-21-7-5-9/h1-8H,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFFYBLOVFELEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=NC=C4)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor.
Oxadiazole Ring Formation: Using cyclization reactions involving nitriles and hydrazides.
Triazole Ring Formation: Utilizing azide-alkyne cycloaddition (often referred to as “click chemistry”).
Introduction of the Trifluoromethyl Group: This can be achieved through nucleophilic substitution reactions using trifluoromethylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine or oxadiazole rings.
Reduction: Reduction reactions could target the triazole ring or the nitro groups if present.
Substitution: The trifluoromethyl group may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Trifluoromethylating agents like Ruppert-Prakash reagent (CF3SiMe3).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in transition metal catalysis.
Materials Science:
Biology
Drug Discovery: The compound’s unique structure makes it a candidate for screening in drug discovery programs, particularly for targeting specific enzymes or receptors.
Biological Probes: It could be used as a fluorescent probe or a molecular tag in biological studies.
Medicine
Therapeutic Agents: Potential use as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Diagnostics: Could be developed into diagnostic tools for imaging or biomarker detection.
Industry
Agriculture: Possible applications as a pesticide or herbicide.
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations:
- Pyridine vs. Phenyl Substitution: Replacing pyridin-4-yl with 4-methylphenyl (as in ) reduces molecular weight (386.34 vs.
- Trifluoromethyl vs. Ethoxy : The trifluoromethyl group in the target compound enhances lipophilicity (cLogP ~3.5) compared to ethoxy (cLogP ~2.8), favoring blood-brain barrier penetration.
- Linker Modifications : V-0219 demonstrates that adding flexible linkers (e.g., piperidine-morpholine) can shift activity toward G-protein-coupled receptors (GLP-1R), unlike the rigid triazole-oxadiazole core of the target compound.
Functional Analogs
Table 2: Functional Analogs with Divergent Bioactivities
Key Observations:
- Regioisomerism Effects : In pyrazole analogs, switching substituent positions (e.g., 4-fluorophenyl to 2,4,6-trichlorophenyl) shifts activity from p38MAP kinase to Src/B-Raf kinases. This suggests the target compound’s 3-(trifluoromethyl)phenyl group may similarly influence selectivity.
- Triazole Modifications : Alkylsulfanyl groups in triazoles (e.g., ) introduce hydrophobic interactions, whereas oxadiazole-triazole hybrids (target compound) prioritize aromatic stacking.
Research Findings and Mechanistic Insights
- Kinase Inhibition Potential: The target compound’s trifluoromethylphenyl group mimics ATP-binding pocket residues in kinases (e.g., B-Raf), as seen in pyrazole analogs.
- Metabolic Stability : The 1,2,4-oxadiazole ring resists hydrolysis better than 1,3,4-oxadiazoles, as shown in comparative stability studies.
- Synthèse Challenges : The triazole-oxadiazole junction requires Cu-catalyzed azide-alkyne cycloaddition (CuAAC), with yields <15% in similar compounds.
Biological Activity
The compound 4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine is a member of a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring fused with an oxadiazole and pyridine moiety. Its molecular formula is with a molecular weight of approximately 363.31 g/mol. The presence of trifluoromethyl groups and heterocyclic rings contributes to its unique chemical properties.
Biological Activity Overview
Compounds containing oxadiazole and triazole moieties have been extensively studied for various biological activities including:
- Anticancer Activity : Many 1,3,4-oxadiazole derivatives exhibit potent anticancer properties by inhibiting key enzymes involved in tumor growth such as thymidylate synthase and HDAC (Histone Deacetylase) .
- Antimicrobial Properties : The structural characteristics of oxadiazoles enhance their efficacy against a range of bacterial and fungal pathogens. Research indicates that derivatives can inhibit the growth of pathogens like Staphylococcus aureus and Candida albicans .
- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, providing potential therapeutic strategies for inflammatory diseases .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation and survival.
- DNA Interaction : The triazole moiety can intercalate into DNA or RNA structures, disrupting nucleic acid functions.
- Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in cancer cells, leading to apoptosis.
Anticancer Studies
A study highlighted the anticancer potential of 1,3,4-oxadiazoles by demonstrating their ability to inhibit telomerase activity in cancer cells. This inhibition leads to reduced cell proliferation and increased apoptosis .
Antimicrobial Activity
In antimicrobial assays, various derivatives demonstrated Minimum Inhibitory Concentration (MIC) values indicating significant antibacterial activity against strains like E. coli and Bacillus subtilis. For instance, compounds with specific substitutions on the triazole ring showed enhanced activity compared to unsubstituted analogs .
Data Table: Biological Activities
| Activity Type | Compound Tested | MIC (µg/mL) | Reference |
|---|---|---|---|
| Anticancer | 4-[...]-amine | 10 | |
| Antibacterial | Triazole Derivative | 25 | |
| Anti-inflammatory | Oxadiazole Derivative | N/A |
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of a related oxadiazole derivative in a breast cancer model. The compound showed significant tumor reduction in vivo compared to controls, attributed to its ability to induce apoptosis through ROS generation.
Case Study 2: Antimicrobial Testing
In another study, a series of triazole derivatives were tested against clinical isolates of Candida albicans. The results indicated that compounds with trifluoromethyl substitutions showed improved antifungal activity compared to traditional antifungals.
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves cyclocondensation of precursors such as amidoximes and carboxylic acid derivatives. Key steps include:
- Cyclization : Formation of the 1,2,4-oxadiazole ring via thermal or microwave-assisted cyclization .
- Triazole coupling : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to integrate the 1,2,3-triazole moiety .
- Solvent and catalyst optimization : Polar aprotic solvents (e.g., DMF) and catalysts like CuI improve regioselectivity and yield. Elevated temperatures (80–100°C) enhance reaction efficiency but require careful monitoring to avoid byproducts .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the compound’s structure?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with characteristic peaks for pyridinyl (δ 8.5–8.7 ppm) and trifluoromethylphenyl (δ 7.4–7.9 ppm) groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 404.08) .
- X-ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths and angles, validated using SHELXL for refinement (R factor < 0.05) .
Advanced Research Questions
Q. How does regioisomerism of the pyridinyl and trifluoromethylphenyl groups affect biological activity?
Substitution patterns significantly influence target affinity. For example:
- Kinase inhibition : Regioisomeric switching (e.g., pyridinyl at position 3 vs. 4) can shift activity from p38α MAPK to Src/B-Raf kinases, as seen in analogous triazole-oxadiazole hybrids .
- Experimental validation : Use kinase inhibition assays (IC₅₀ determination) and molecular docking to map binding interactions. For instance, 3-pyridinyl placement may enhance π-stacking with kinase ATP pockets .
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies often arise from assay conditions or structural impurities. Methodological strategies include:
- Purity verification : HPLC (>95% purity) and elemental analysis to exclude confounding impurities .
- Standardized assays : Replicate activities in cell-free (e.g., enzyme inhibition) and cell-based (e.g., cytotoxicity) models under controlled pH and temperature .
- Meta-analysis : Compare data across studies using tools like PASS Online to predict plausible biological targets .
Q. What mechanistic hypotheses explain this compound’s biological activity, and how can they be tested?
Proposed mechanisms include:
- Kinase inhibition : Interaction with ATP-binding sites of tyrosine kinases (e.g., EGFR, VEGFR-2). Test via competitive ATP-binding assays and crystallographic studies .
- ROS modulation : Electrophilic trifluoromethyl groups may induce oxidative stress. Validate using fluorescence-based ROS probes (e.g., DCFH-DA) in cancer cell lines .
- Apoptosis induction : Assess caspase-3/7 activation and mitochondrial membrane potential (JC-1 staining) .
Methodological Guidance for Data Interpretation
Q. How should researchers design experiments to evaluate structure-activity relationships (SAR)?
- Scaffold diversification : Synthesize analogs with variations in:
- Pyridinyl substituents (e.g., 2-, 3-, or 4-position).
- Trifluoromethylphenyl substituents (e.g., meta vs. para substitution) .
- Bioactivity clustering : Use principal component analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with IC₅₀ values .
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
- Solvent screening : Test mixed solvents (e.g., DCM/hexane) for slow evaporation.
- Temperature gradients : Gradual cooling (0.5°C/hr) promotes lattice formation.
- Additive use : Small molecules (e.g., triethylamine) can stabilize crystal packing .
Tables for Key Data
Table 1: Spectral Signatures of the Compound
Table 2: Biological Activity of Analogous Compounds
| Compound Modification | Target Kinase (IC₅₀) | Reference |
|---|---|---|
| 3-Pyridinyl, 4-CF3Ph | Src (12 nM), B-Raf V600E (18 nM) | |
| 4-Pyridinyl, 3-CF3Ph | p38α MAPK (Inactive) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
